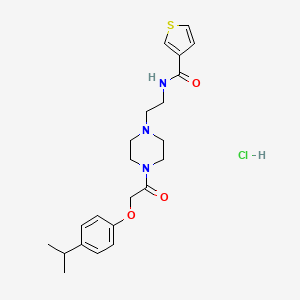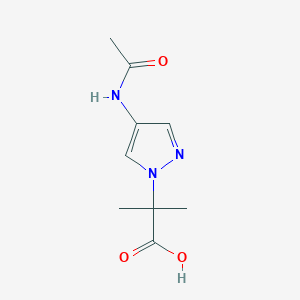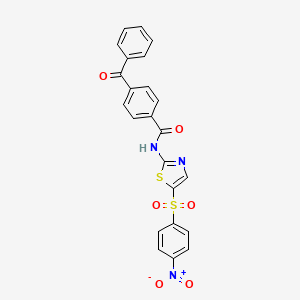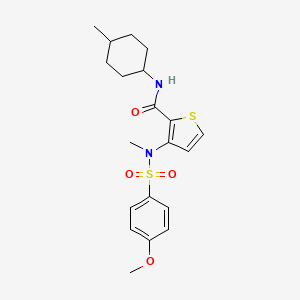
N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O3S and its molecular weight is 452.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Novel Heterocyclic Compounds : Research has explored the synthesis of various novel heterocyclic compounds, demonstrating anti-inflammatory and analgesic properties. These compounds, including derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcase the potential of specific chemical frameworks in medical applications (Abu‐Hashem et al., 2020).
Antimicrobial and Enzyme Inhibitory Activities : Some studies focus on the microwave-assisted synthesis of hybrid molecules containing specific acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This highlights the role of chemical synthesis in developing compounds with potential therapeutic applications (Başoğlu et al., 2013).
Molecular Interaction Studies : The interaction of antagonist compounds with cannabinoid receptors has been studied, providing insights into the molecular basis of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).
Chemical Synthesis and Characterization
Polyamides Incorporating Nucleobases : The synthesis of polyamides incorporating uracil and adenine highlights the integration of nucleobases into polymers, opening avenues for bio-related applications such as biocompatible materials or drug delivery systems (Hattori & Kinoshita, 1979).
Heterocyclic Carboxamides as Antipsychotic Agents : Exploration into the synthesis and pharmacological evaluation of heterocyclic carboxamides underscores the potential of these compounds as antipsychotic agents, demonstrating the importance of chemical synthesis in drug development (Norman et al., 1996).
Wirkmechanismus
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as a selective AChE inhibitor , meaning it prevents AChE from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain . It also acts as a potent and selective D4 dopamine receptor ligand , which means it binds to D4 dopamine receptors and can either block or mimic dopamine’s effects.
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This leads to an increase in acetylcholine levels, which can enhance cognitive functions. By acting on D4 dopamine receptors, it influences the dopaminergic neurotransmission pathway , which can impact various neurological processes.
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can potentially improve memory and cognitive function . The action on D4 dopamine receptors can influence various neurological processes, but the specific molecular and cellular effects would depend on whether the compound acts as an agonist (activating the receptor) or antagonist (blocking the receptor) at these sites .
Eigenschaften
IUPAC Name |
N-[2-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c1-17(2)18-3-5-20(6-4-18)28-15-21(26)25-12-10-24(11-13-25)9-8-23-22(27)19-7-14-29-16-19;/h3-7,14,16-17H,8-13,15H2,1-2H3,(H,23,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXEKMTEXLXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 2-(8-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETATE](/img/structure/B2514438.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2514441.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)


![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)


![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

